N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopropylthiourea
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclopropylthiourea is a chemical compound that features a benzodioxole moiety and a cyclopropyl group attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclopropylthiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with cyclopropylamine to form an intermediate Schiff base. This intermediate is then treated with thiourea under acidic conditions to yield the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiourea derivative.
Industrial Production Methods
While specific industrial production methods for N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclopropylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclopropylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclopropylthiourea has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclopropylthiourea involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular pathways critical for the survival of cancer cells or microbes. The benzodioxole moiety is known to interact with biological macromolecules, potentially leading to the disruption of normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methylpiperazin-1-yl)acetamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclopropylthiourea is unique due to the presence of both a benzodioxole and a cyclopropyl group, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclopropylthiourea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-cyclopropylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c17-12(14-9-2-3-9)13-6-8-1-4-10-11(5-8)16-7-15-10/h1,4-5,9H,2-3,6-7H2,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHMMEQTQYUQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794614 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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